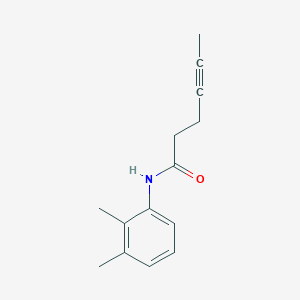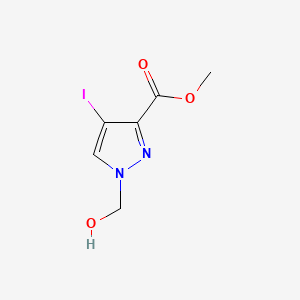![molecular formula C15H10N4O4 B10901156 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is a synthetic organic compound with potential applications in various scientific fields. It features a benzamide group linked to an indole derivative, which is further substituted with a nitro group. This compound is of interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The nitrated indole is reacted with 4-aminobenzamide under appropriate conditions to form the final compound. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.
Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-[(5-Amino-2-oxoindol-3-yl)amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives, though less common.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The indole and benzamide moieties are common in many bioactive molecules, making this compound a candidate for drug development, particularly in targeting enzymes or receptors.
Medicine
In medicine, research is focused on its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases. The nitro group can be a key functional group in prodrugs, which are activated in the body to exert their effects.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful nature. It may also find applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating their functions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
5-Nitroindole-2-carboxylic acid: Lacks the benzamide moiety but shares the nitroindole core.
N-(5-Nitro-2-oxoindol-3-yl)acetamide: Similar but with an acetamide group.
Uniqueness
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is unique due to the combination of the nitroindole and benzamide moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H10N4O4 |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H10N4O4/c16-14(20)8-1-3-9(4-2-8)17-13-11-7-10(19(22)23)5-6-12(11)18-15(13)21/h1-7H,(H2,16,20)(H,17,18,21) |
Clé InChI |
GOMJZHZQUZIXCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Solubilité |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10901074.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901091.png)

![N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)

![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)
![2-(3-Bromoanilino)-N'~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide](/img/structure/B10901126.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10901141.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B10901149.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
